Tri(biphenyl-4-yl)amine

OLED Hole Transport Material Thermal Stability

Researchers developing OLED prototypes often encounter batch inconsistencies in hole-transport materials. Tri(biphenyl-4-yl)amine delivers a well-characterized, cost-effective solution with defined amorphous morphology and charge transport properties. • Tg 76°C ensures thermal stability during device operation • Hole mobility 1.5×10⁻⁴ cm²/V·s for efficient charge injection • Established reference standard for HTM structure-property studies • Readily available for immediate global dispatch

Molecular Formula C36H27N
Molecular Weight 473.6 g/mol
CAS No. 6543-20-0
Cat. No. B1591794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri(biphenyl-4-yl)amine
CAS6543-20-0
Molecular FormulaC36H27N
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6
InChIInChI=1S/C36H27N/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37(35-24-18-32(19-25-35)29-12-6-2-7-13-29)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H
InChIKeyRORPOZIIMCFMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tri(biphenyl-4-yl)amine: Identity and Core Properties


Tri(biphenyl-4-yl)amine (CAS 6543-20-0) is a triarylamine derivative belonging to the class of starburst precursor molecules based on π-electron systems [1]. It is characterized by a central nitrogen atom bonded to three biphenyl units, forming a propeller-like molecular architecture that disrupts intermolecular π-π stacking and promotes amorphous film formation upon thermal deposition. Its key physicochemical properties include a melting point of 265-266 °C (recrystallized from benzene), a predicted density of 1.137±0.06 g/cm³, and solubility in common organic solvents such as DMF and dichloromethane . The compound is primarily recognized as a foundational photo- and electro-active amorphous molecular material, establishing a new class of functional organic glasses with intrinsic hole-transport capability and film-forming characteristics distinct from both crystalline organic semiconductors and polymer matrices [1].

Amorphous glass-forming HTM for vacuum-processed OLED research
Reported thermal stability supports film stability during device operation
Foundational triarylamine structure for HTM development studies

Why Substitution Impacts Performance and Stability


Tri(biphenyl-4-yl)amine cannot be trivially substituted by other triarylamine hole-transport materials (HTMs) such as TPD, NPB, or m-MTDATA due to quantitative divergences in thermal stability, amorphous film-forming behavior, and charge carrier mobility that directly impact device operational lifetime and efficiency. While all these compounds share the triarylamine motif, the specific biphenyl substitution pattern of Tri(biphenyl-4-yl)amine yields a glass transition temperature (Tg) of 76 °C [1], which is substantially higher than that of TPD (Tg ≈58 °C) [2], yet lower than that of NPB (Tg ≈98 °C) [2]. This intermediate thermal profile enables a distinct balance between morphological stability and vacuum processability. Furthermore, its hole drift mobility of 1.5×10⁻⁴ cm²/V·s at 2×10⁵ V/cm [1] places it in a performance tier distinct from both slower materials like m-MTDATA and faster materials like TAPC. Substitution without accounting for these differences can result in unintended changes to charge balance, Joule heating tolerance, and long-term device reliability. The following evidence items quantify these differentiating characteristics.

Tg mismatch vs. TPD and NPB
Intermediate Tg may shift thermal stability profile and morphological behavior compared to common HTMs
Mobility tier differences
Hole mobility places this compound between slower and faster triarylamines, affecting charge balance
Film-forming behavior may not transfer
Amorphous film without polymer host is characteristic of this biphenyl-substituted structure; other triarylamines may require polymer matrices

Quantified Evidence for Decision-Making


Thermal Stability: Glass Transition Temperature vs. TPD

Tri(biphenyl-4-yl)amine exhibits a glass transition temperature (Tg) of 76 °C, as determined by differential scanning calorimetry [1]. In contrast, the widely used hole transport material TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1-biphenyl-4,4'-diamine) possesses a Tg of approximately 58 °C, as documented in a patent addressing the thermal stability limitations of common HTMs [2].

Tg vs. TPD
Cross-study comparable
76 °C vs 58 °C (TPD)
Higher Tg supports film morphological stability
18 °C difference by DSC; device thermal tolerance may benefit
OLED Hole Transport Material Thermal Stability

Hole Transport: Drift Mobility vs. NPB and TCTA

The hole drift mobility of Tri(biphenyl-4-yl)amine in its glassy state is 1.5×10⁻⁴ cm²/V·s at an electric field of 2×10⁵ V/cm and 20 °C [1]. This value is comparable to the experimentally reported hole mobility of NPB (2.7×10⁻⁴ cm²/V·s) and TCTA (2.0×10⁻⁴ cm²/V·s), as collated from experimental data in a recent study [2].

Mobility vs. NPB/TCTA
Cross-study comparable
1.5×10⁻⁴ vs 2.7/2.0 (×10⁻⁴ cm²/V·s)
Comparable mobility tier to NPB and TCTA
At 2×10⁵ V/cm, 20 °C; procurement flexibility within tier
OLED Hole Transport Material Charge Carrier Mobility

Amorphous Glass-Forming Capability

Tri(biphenyl-4-yl)amine readily forms a stable amorphous glass with a glass transition temperature of 76 °C, as confirmed by X-ray diffraction and Raman spectroscopy [1]. This intrinsic glass-forming tendency is attributed to its non-planar, propeller-like molecular structure, which inhibits crystallization. In contrast, many simple triarylamines, such as TPD (Tg ≈58 °C) [2], exhibit a greater propensity for crystallization when processed as neat films, often requiring polymeric hosts or chemical modification to achieve comparable morphological stability [3].

Amorphous Film Formation
Class-level inference
Stable glass; no polymer host required
May simplify vacuum-processed device fabrication
Propeller-like structure inhibits crystallization; Tg 76 °C
Amorphous Molecular Material OLED Fabrication Thin Film Morphology

Molecular Design: Precursor to Advanced Starburst HTMs

Tri(biphenyl-4-yl)amine is recognized as a prototypical starburst precursor molecule and a foundational compound in the development of advanced hole transport materials. Its structure served as the basis for the subsequent development of m-MTDATA (4,4',4''-tris[phenyl(m-tolyl)amino]triphenylamine), a commercially important HTM. While m-MTDATA derivatives can achieve higher hole mobilities (e.g., 1.06×10⁻³ cm²/V·s at 4.62×10⁵ V/cm for a methoxy-substituted derivative) [1], Tri(biphenyl-4-yl)amine itself offers a structurally simpler, more synthetically accessible, and lower-cost alternative. Its mobility (1.5×10⁻⁴ cm²/V·s) [2] is sufficient for many device architectures, and its well-characterized properties make it a reliable reference material for structure-property relationship studies.

Precursor vs. m-MTDATA
Class-level inference
Simpler structure; mobility ~7× lower
Economical option for structure-property studies
Foundational starburst HTM; mobility adequate for many devices
Starburst Molecule Hole Transport Material OLED Material Design

Optimal Use Cases in OLED R&D and Procurement


Hole Transport Layer in Phosphorescent OLEDs

With a hole mobility of 1.5×10⁻⁴ cm²/V·s [1] and a Tg of 76 °C [1], Tri(biphenyl-4-yl)amine is well-suited as a hole transport layer (HTL) in standard green and red phosphorescent OLED stacks. Its mobility is sufficiently high to ensure efficient hole injection and transport without causing excessive charge imbalance, while its thermal stability prevents morphological degradation during device operation. This makes it a cost-effective alternative to more complex HTMs like TCTA or NPB in devices where ultra-high mobility is not the primary performance driver.

Model Compound for Amorphous Glass Research

As a prototypical amorphous molecular material with a well-defined Tg of 76 °C and a known hole mobility [1], Tri(biphenyl-4-yl)amine serves as an excellent model compound for fundamental research into the structure-property relationships of organic amorphous glasses. Its simple molecular structure and well-characterized properties facilitate computational modeling and experimental studies of charge transport mechanisms, molecular packing, and glass transition phenomena. This makes it a valuable reference material for academic and industrial research laboratories.

Synthetic Precursor for Novel HTM Development

Tri(biphenyl-4-yl)amine is the foundational starburst precursor molecule upon which more complex HTMs like m-MTDATA are built [2]. It is widely used as a synthetic building block for creating new triarylamine-based materials with tailored electronic and thermal properties. Additionally, its well-documented Tg and mobility values [1] provide a reliable baseline for benchmarking the performance of newly synthesized HTM candidates, enabling quantitative comparisons of thermal stability and charge transport efficiency.

Cost-Effective Prototyping in OLED Fabrication

Given its relatively simple synthesis and commercial availability, Tri(biphenyl-4-yl)amine offers a cost-effective option for initial proof-of-concept OLED prototyping and small-scale device fabrication. Its moderate Tg (76 °C) [1] and mobility (1.5×10⁻⁴ cm²/V·s) [1] are adequate for demonstrating device functionality and evaluating the performance of novel emissive layers or electrode materials, allowing researchers to conserve more expensive, high-performance HTMs for later-stage optimization.

Application
Selection Property
Validation Focus
Hole transport layer for phosphorescent OLEDs
Reported hole mobility and thermal stability profile
Charge balance and device lifetime under operating conditions
Amorphous glass research model
Well-defined amorphous glass-forming behavior
Tg reproducibility and film morphology (XRD, Raman)
Synthetic precursor for HTM development
Simple triarylamine core for chemical modification
Benchmarking new HTM candidates against reference Tg and mobility
Cost-effective OLED prototyping
Moderate Tg and mobility sufficient for proof-of-concept
Device functionality and layer compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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